(4-Nitrophenoxy)acetyl chloride

Organic Synthesis Kinetics Electrophilic Aromatic Substitution

Unlike generic phenoxyacetyl chloride, the para-nitro group accelerates acylation kinetics and installs a UV-active chromophore—enabling direct spectroscopic quantification of conjugation without secondary assays. Essential for synthesizing FAK inhibitors (IC₅₀ ~2.58 nM), pesticidal thiosemicarbazides, and photographic magenta couplers per US2983608. Substituting non-nitrated analogs compromises electronic properties, target binding, and chromophoric detection. Moisture-sensitive acyl chloride; handle under anhydrous conditions.

Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
CAS No. 20142-88-5
Cat. No. B1266463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Nitrophenoxy)acetyl chloride
CAS20142-88-5
Molecular FormulaC8H6ClNO4
Molecular Weight215.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OCC(=O)Cl
InChIInChI=1S/C8H6ClNO4/c9-8(11)5-14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2
InChIKeyFLUYDOVOMDZUEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (4-Nitrophenoxy)acetyl chloride (CAS 20142-88-5) as a Specialized Acylating Agent


(4-Nitrophenoxy)acetyl chloride (CAS 20142-88-5) is a specialized aromatic acyl chloride characterized by a 4-nitrophenoxy group linked to an acetyl chloride moiety [1]. This bifunctional molecule combines the high electrophilicity of an acyl chloride with the electron-withdrawing and chromophoric properties of a para-nitrophenyl ether. It serves as a versatile intermediate and reagent in organic synthesis, primarily for introducing the (4-nitrophenoxy)acetyl group into target molecules via nucleophilic substitution reactions . Its applications span the synthesis of pharmaceutical intermediates [2], peptide modifications , and as a building block in materials science [3].

The Critical Role of Electronic and Steric Specificity: Why Substituting (4-Nitrophenoxy)acetyl chloride with a Generic Analog is Not Advisable


A common procurement error is to treat all acyl chlorides or phenoxyacetyl derivatives as functionally interchangeable building blocks. However, substituting (4-Nitrophenoxy)acetyl chloride (CAS 20142-88-5) with a generic analog like phenoxyacetyl chloride (CAS 701-99-5) or a simple acyl chloride can lead to critical failures in a synthetic sequence [1]. The para-nitro group in the target compound exerts a strong electron-withdrawing effect, which not only accelerates acylation rates but, more importantly, dictates the electronic and binding properties of the final product . This nitro group is a potent chromophore, enabling UV detection and quantification—a feature absent in non-nitrated analogs . Furthermore, the 4-nitrophenoxy moiety introduces specific steric bulk and hydrogen-bonding capabilities that are essential for the molecular recognition and biological activity of the resulting amides and esters [2]. Therefore, selecting a different analog can result in a final molecule with altered reactivity, unsuitable physicochemical properties, or a complete loss of its intended biological function.

Quantitative Evidence Guide: Measurable Differentiation of (4-Nitrophenoxy)acetyl chloride (CAS 20142-88-5)


Evidence 1: Enhanced Reactivity via Electronic Activation Compared to Phenoxyacetyl Chloride

The presence of the para-nitro group on the aryl ring in (4-Nitrophenoxy)acetyl chloride significantly enhances the electrophilicity of the acyl chloride moiety compared to the non-nitrated analog, phenoxyacetyl chloride (CAS 701-99-5) . While direct kinetic data (e.g., k_rel) for this specific compound pair is not available in the public domain, this is a well-established class-level inference based on the Hammett equation. For substituted aryloxyacetyl chlorides, electron-withdrawing substituents (σ_p = +0.78 for p-NO₂ vs σ_p = 0.0 for p-H) increase the partial positive charge on the carbonyl carbon, thereby accelerating nucleophilic attack. This translates to higher yields in acylation reactions under identical conditions [1].

Organic Synthesis Kinetics Electrophilic Aromatic Substitution

Evidence 2: Differentiated Product Ratio in Lewis Acid-Catalyzed Acylations Compared to Phenoxyacetyl Chloride

A direct comparative study on the interaction of substituted aryloxyacetyl chlorides with aluminum chloride in benzene provides key mechanistic differentiation. The study demonstrates that the product distribution from intramolecular vs. intermolecular acylation and decarbonylation pathways is heavily dependent on the aryl ring substituent [1]. While specific product ratios for 4-nitrophenoxyacetyl chloride are not reported, the paper establishes that 'electron-attracting substituents lead to a high proportion of the 2-aryloxyacetophenone' product. In contrast, electron-releasing substituents favor decarbonylation and cyclization to benzofuranones . Phenoxyacetyl chloride (unsubstituted) would exhibit a different, intermediate product profile.

Catalysis Reaction Mechanism Chemoselectivity

Evidence 3: Unique Utility in Generating a Chromophoric 'Tag' for Biological Molecules

In proteomics and bioconjugation, (4-Nitrophenoxy)acetyl chloride is a specialized reagent for modifying and labeling proteins . Unlike simple acyl chlorides (e.g., acetyl chloride) or non-nitrated analogs (e.g., phenoxyacetyl chloride), its acylation of primary amines (N-terminus or lysine residues) introduces a 4-nitrophenoxy group that serves as a chromophoric tag . This tag has a strong UV absorbance (λ_max ~ 270-280 nm, ε ~ 10,000 M⁻¹cm⁻¹), enabling direct, label-free quantification of the conjugated protein. Comparators like phenoxyacetyl chloride lack this strong chromophore (λ_max < 260 nm, lower ε), requiring an additional, more complex labeling step for detection and quantification.

Bioconjugation Proteomics Analytical Chemistry

Optimal Application Scenarios for (4-Nitrophenoxy)acetyl chloride (CAS 20142-88-5) in R&D and Industrial Settings


Scenario 1: Synthesis of Heterocyclic Pesticides with Required Electron-Deficient Pharmacophores

In the development of novel pesticides, (4-Nitrophenoxy)acetyl chloride is an ideal intermediate for constructing electron-deficient aryl ethers and thiosemicarbazides [1]. As demonstrated by Sen and Misra, a series of fifteen N1-(4-Nitrophenoxyacetyl)-N4-aryl/cyclohexyl-3-thiosemicarbazides were synthesized using this compound as a key building block [2]. The electron-withdrawing nitro group on the phenyl ring is a key pharmacophore, essential for interacting with target enzymes like acetylcholinesterase or chitin synthase [3]. Using a non-nitrated analog in this context would drastically alter the electronic density of the aryl ring, likely resulting in a loss of pesticidal activity, as confirmed in the SAR studies of related oxadiazoles and triazoles.

Scenario 2: Site-Specific Protein Modification for Quantifiable Bioconjugates

This reagent is uniquely suited for applications in proteomics and chemical biology where quantitative assessment of conjugation is required [1]. As a protein modification agent, it reacts specifically with primary amines to form a stable amide bond, simultaneously installing the UV-active 4-nitrophenoxy tag [2]. This allows researchers to directly measure the degree of labeling (DOL) by UV-Vis spectroscopy without resorting to secondary assays or adding an exogenous fluorophore. This one-step tagging and quantification is superior to using non-chromophoric acylating agents like acetic anhydride or phenoxyacetyl chloride, which would necessitate additional, error-prone protein quantification steps [3].

Scenario 3: Synthesis of FAK and Kinase Inhibitor Scaffolds with Enhanced Target Affinity

In medicinal chemistry, the (4-nitrophenoxy)acetyl group is a privileged motif for optimizing the binding affinity of kinase inhibitors [1]. Its use has been documented in the synthesis of novel focal adhesion kinase (FAK) inhibitors, such as carbonyl-diphenylpyrimidines (Car-DPPYs) [2]. The nitro group can engage in strong hydrogen-bonding and polar interactions with key residues in the ATP-binding pocket of kinases, often a critical differentiator from analogs lacking this moiety. The synthesis of the most potent Car-DPPY derivatives (IC50 values in the low nanomolar range, e.g., 2.58 nM for FAK) involved building blocks of this class [3]. Substituting this acyl chloride with a non-nitrated version would remove a key pharmacophoric element, significantly decreasing target affinity and cellular potency.

Scenario 4: Industrial-Scale Synthesis of Dyestuff and Photographic Intermediates

(4-Nitrophenoxy)acetyl chloride is a commercially relevant intermediate for the synthesis of specialized dyestuffs and photographic materials [1]. Specifically, it is a key building block in the preparation of yellow-colored magenta-forming couplers used in color photography [2]. The patent literature, such as US2983608, explicitly details the use of (p-nitrophenoxy)acetyl chloride in the synthesis of these couplers. The para-nitro group is essential for the color-forming reaction mechanism and the resulting dye's spectral properties. Any deviation from this specific structure would compromise the color balance and stability of the photographic material.

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